2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
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Overview
Description
2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid is a chemical compound featuring a benzothiadiazole ring and an acetic acid group. This compound is known for its diverse applications in scientific research and industry, particularly in the development of novel pharmaceuticals and materials with specific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid typically involves the reaction of 4-chloro-2,1,3-benzothiadiazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, enabling the development of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It is a candidate for developing novel pharmaceuticals with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid involves its interaction with molecular targets and pathways within biological systems. The benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The acetic acid group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
- 2-[(4-Fluoro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
- 2-[(4-Methyl-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
Uniqueness
2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid is unique due to the presence of the chloro substituent on the benzothiadiazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing specialized pharmaceuticals and materials .
Properties
IUPAC Name |
2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-7-5(14-3-6(12)13)2-1-4-8(7)11-15-10-4/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKMZWMTODEYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1OCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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